molecular formula C17H19N3O5 B2836932 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1351662-19-5

5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Número de catálogo: B2836932
Número CAS: 1351662-19-5
Peso molecular: 345.355
Clave InChI: KWYQPTHTRRIGOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a fused bicyclic tetrahydroisoquinoline moiety. The pyrimidinedione core (positions 2 and 4) is substituted with a methyl group at position 3 and a 6,7-dimethoxy-tetrahydroisoquinoline carbonyl group at position 5.

Propiedades

IUPAC Name

5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-19-15(21)12(8-18-17(19)23)16(22)20-5-4-10-6-13(24-2)14(25-3)7-11(10)9-20/h6-8H,4-5,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQPTHTRRIGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituted Propyl Side-Chain Derivatives ()

Compounds 4–9 from the 2011 Molecules study share the pyrimidinedione core but differ in substituents:

  • Compounds 4–6: Feature a [(3-benzyloxy-2-benzyloxymethyl)propyl] side chain at position 6, with methoxymethyl groups at positions 1 and/or 3. The benzyloxy groups increase steric bulk and lipophilicity (logP ~3.5–4.0 predicted) compared to the main compound’s tetrahydroisoquinoline substituent .
  • Compounds 7–9 : Replace benzyloxy with hydroxy groups, improving aqueous solubility (logP ~1.8–2.3 predicted) but reducing metabolic stability due to higher polarity .

Coumarin- and Tetrazole-Functionalized Derivatives ()

Compounds 4i and 4j from the 2023 study incorporate coumarin and tetrazole groups. These substituents confer fluorescence properties and metal-binding capacity, respectively.

Key Difference : The main compound lacks extended π-conjugated systems (e.g., coumarin), suggesting reduced fluorescence but improved membrane permeability compared to 4i and 4j .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Predicted logP Molecular Weight (g/mol) Notable Properties
Main Compound Pyrimidinedione 6,7-Dimethoxy-THIQ* carbonyl, 3-methyl ~2.8 ~417.4 High rigidity, moderate lipophilicity
Compounds 4–6 () Pyrimidinedione Benzyloxy-propyl, methoxymethyl ~3.5–4.0 ~450–500 High lipophilicity, low solubility
Compounds 7–9 () Pyrimidinedione Hydroxy-propyl, methoxymethyl ~1.8–2.3 ~300–350 Improved solubility, metabolic lability
Compounds 4i–4j () Pyrimidinone Coumarin, tetrazole ~3.0–3.5 ~550–600 Fluorescence, metal-binding capacity

*THIQ: Tetrahydroisoquinoline

Research Findings and Implications

  • Metabolic Stability: The main compound’s dimethoxy groups may slow oxidative metabolism compared to hydroxy-substituted analogs (e.g., 7–9), as observed in related isoquinoline derivatives .
  • Target Selectivity: The tetrahydroisoquinoline moiety could favor interactions with adrenergic or opioid receptors, whereas coumarin-containing analogs (4i–4j) might target metalloenzymes .
  • Solubility Challenges : Despite moderate logP (~2.8), the main compound’s rigid structure may limit aqueous solubility, necessitating formulation optimization.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reaction : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a pyrimidine-dione precursor using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .

Cyclocondensation : Optimize reaction conditions (e.g., 50–80°C, 12–24 hours) to form the pyrimidine-dione core, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .

  • Key Analytical Step : Monitor reaction progress via TLC and confirm purity using HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign chemical shifts to confirm the tetrahydroisoquinoline carbonyl linkage (δ ~160–170 ppm for carbonyl carbons) and pyrimidine-dione protons (δ ~5–7 ppm) .
  • HRMS (ESI-) : Validate molecular weight with <5 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

Q. How can preliminary biological activity be assessed?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) as described for structurally related thieno[2,3-d]pyrimidines .
  • Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer :
  • Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM). DMF may enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

Table 1 : Hypothetical Yield Optimization Data (Based on Analogous Compounds)

SolventCatalystTemperature (°C)Yield (%)
DMFNone8058
DCMZnCl₂5042
DMSOEDC7065

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the tetrahydroisoquinoline (e.g., methoxy → ethoxy) and pyrimidine-dione (e.g., methyl → ethyl) groups .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
  • Fragment-Based Design : Replace the tetrahydroisoquinoline moiety with bioisosteres (e.g., benzazepine) to probe target engagement .

Table 2 : Hypothetical SAR Data (Based on Analogous Compounds)

Substituent ModificationsBioactivity (MIC, µg/mL)
6,7-Dimethoxy → 6,7-Diethoxy2.5 (vs. 5.0 for parent)
3-Methyl → 3-Trifluoromethyl10.0 (reduced activity)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.